1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl. It is known for its unique structure, which includes an azepane ring—a seven-membered nitrogen-containing ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Amino Group: The amino group at the 4-position of the azepane ring can be introduced via reductive amination or other suitable amination reactions.
Attachment of the Propan-2-ol Group: The propan-2-ol group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to obtain the dihydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for converting the hydroxyl group into a leaving group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-aminopiperidin-4-yl)propan-2-ol dihydrochloride: Similar structure but with a six-membered piperidine ring.
1-(4-aminohexan-4-yl)propan-2-ol dihydrochloride: Similar structure but with a six-membered hexane ring.
Uniqueness
1-(4-aminoazepan-4-yl)propan-2-ol dihydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2375269-09-1 |
---|---|
Molecular Formula |
C9H22Cl2N2O |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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